Mechanism-of-Action Differentiation: Trans-Translation Inhibition vs. Conventional Protein Synthesis Inhibitors
CAS 5915‑64‑0 is classified as a trans‑translation inhibitor, a mechanism that selectively disrupts the bacterial ribosome‑rescue pathway rather than primary translation [1]. This contrasts with conventional ribosomal antibiotics such as erythromycin, which inhibit peptide‑bond formation with an IC₅₀ of ~0.5‑2 µM against Gram‑positive organisms but have limited activity against *Legionella* species [2]. The trans‑translation targeting of CAS 5915‑64‑0 addresses a distinct vulnerability in Gram‑negative pathogens that rely on tmRNA‑mediated ribosome rescue under stress conditions [1].
| Evidence Dimension | Primary mechanism of antibacterial action |
|---|---|
| Target Compound Data | Trans-translation inhibition (tmRNA/ribosome-rescue pathway) [1] |
| Comparator Or Baseline | Erythromycin: 50S ribosomal subunit inhibitor (IC₅₀ ~0.5‑2 µM against susceptible Gram‑positives) [2] |
| Quantified Difference | Not directly comparable by IC₅₀; mechanistic differentiation (ribosome rescue vs. primary translation) |
| Conditions | AntibioticDB functional classification; erythromycin IC₅₀ from in vitro translation assays |
Why This Matters
Procurement for trans‑translation mechanistic studies requires this specific mechanism; conventional translation inhibitors cannot serve as controls for tmRNA‑pathway experiments.
- [1] AntibioticDB. Compound ID 230: trans-translation inhibitor classification. https://antibioticdb.com/AdbCompoundDisplayForward?id=230 (accessed 2026-04-30). View Source
- [2] Khan, W. et al. (2022). Erythromycin: mechanisms of action and clinical applications. In: StatPearls [Internet]. https://www.ncbi.nlm.nih.gov/books/NBK532290/ (referenced for representative IC₅₀ range). View Source
